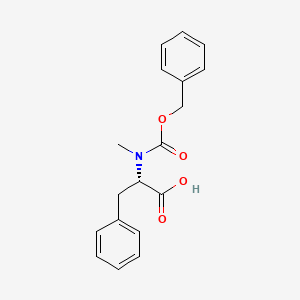

Cbz-N-methyl-L-phenylalanine

Vue d'ensemble

Description

Cbz-N-methyl-L-phenylalanine is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Cbz-N-methyl-L-phenylalanine, also known as N-benzylcarbonyl-N-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. This compound features a carbobenzoxy (Cbz) protecting group on the amino group and a methyl group on the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol. While this compound itself may not exhibit significant biological activity, it serves as an essential building block in peptide synthesis and has implications in various biochemical studies.

Biological Significance

The primary utility of this compound lies in its role as a precursor for synthesizing peptides. The Cbz group protects the amino group, facilitating the formation of peptide bonds without interference from side reactions. This characteristic is crucial in studying protein interactions, enzyme-substrate relationships, and the effects of methylation on biological systems .

Table 1: Comparison of Related Compounds

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| N-benzyl-L-phenylalanine | Similar structure without methylation | Lacks methyl group; used in different synthetic pathways |

| L-Phenylalanine | Natural amino acid | Essential for protein synthesis; not protected |

| Cbz-L-alanine | Analogous structure with alanine | Used similarly in peptide synthesis but with different properties |

| Aspartame | Methyl ester derivative of L-aspartic acid and L-phenylalanine | A well-known artificial sweetener derived from similar components |

Mechanistic Insights

Research indicates that modifications to the phenylalanine side chain, such as methylation, can significantly alter binding affinities and biological activities. For instance, derivatives of phenylalanine are known to influence neurotransmitter levels and have been investigated for their roles in metabolic disorders . The introduction of a methyl group may affect protein structure and function, potentially enhancing or inhibiting interactions with receptors or transporters.

Case Studies and Research Findings

- Peptide Synthesis : this compound has been utilized in studies focusing on non-enzymatic synthesis of dipeptides. Researchers have explored various conditions affecting yield and selectivity, demonstrating that the presence of protective groups can enhance reaction efficiency .

- Antimicrobial Activity : In a study on amino acid-based surfactants, derivatives including phenylalanine were synthesized and tested for antimicrobial properties. These findings suggest that structural modifications can lead to significant variations in biological activity .

- Enzymatic Interactions : Investigations into the enzymatic reactions involving this compound highlight its role as a substrate or intermediate, particularly in studies examining enzyme specificity and activity modulation through structural changes .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- Structure : Cbz-N-methyl-L-phenylalanine features a carbobenzoxy (Cbz) protecting group on the amino group and a methyl group on the nitrogen atom, which influences its reactivity and interactions in biological systems.

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis due to its ability to protect the amino group during coupling reactions. The presence of the Cbz group allows for selective reactions while preventing unwanted side reactions.

Case Study: Peptide Bond Formation

Research has demonstrated that this compound can effectively participate in peptide bond formation, leading to the synthesis of various peptides with modified properties. For instance, studies have shown that the incorporation of methylated amino acids can alter the structural and functional characteristics of peptides, which is crucial for understanding protein interactions and enzymatic activities .

Biochemical Studies

The compound's unique structure makes it a valuable tool for investigating biochemical pathways and protein interactions.

Interaction Studies

Studies indicate that modifications to the side chain of phenylalanine can significantly influence binding affinities and biological activities. This compound has been utilized to explore its role as a substrate in enzymatic reactions, providing insights into enzyme specificity and substrate recognition .

Pharmacological Research

While this compound itself may not exhibit direct biological activity, its derivatives are often studied for their pharmacological properties. Research has indicated that phenylalanine derivatives can influence neurotransmitter levels and have potential applications in treating metabolic disorders.

Example: Drug Development

In drug design, conjugates formed with this compound have shown improved pharmacokinetic properties, enhancing absorption and distribution characteristics of therapeutic agents such as camptothecin when linked via esterification methods .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural differences and applications:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| N-benzyl-L-phenylalanine | Similar structure without methylation | Lacks methyl group; used in different synthetic pathways |

| L-Phenylalanine | Natural amino acid | Essential for protein synthesis; not protected |

| Cbz-L-alanine | Analogous structure with alanine instead of phenylalanine | Used similarly in peptide synthesis but with different properties |

| Aspartame | Methyl ester derivative of L-aspartic acid and L-phenylalanine | A well-known artificial sweetener derived from similar components |

Propriétés

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXKNMKNMSHRJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.